

1H NMR Spectrum Analysis Guide: 4-Hydroxy-2-nitrobenzonitrile

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Compound of Interest

Compound Name: 4-Hydroxy-2-nitrobenzonitrile

CAS No.: 1093203-96-3

Cat. No.: B2440544

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Executive Summary

- Target Molecule: **4-Hydroxy-2-nitrobenzonitrile** (CAS: 13575-22-9 / 39835-14-8)[1][2]
- Core Challenge: Distinguishing the 2-nitro regioisomer from the thermodynamically favored 3-nitro isomer (4-hydroxy-3-nitrobenzonitrile).
- Key Indicator: The chemical shift of the isolated aromatic proton (H3 vs. H2) serves as the primary diagnostic tool.
- Recommended Solvent: DMSO-d6 is strictly required to visualize the labile hydroxyl (-OH) proton and prevent exchange broadening common in CDCl3.[1][2]

Experimental Protocol

1.1 Sample Preparation (Standardized)

To ensure reproducibility and accurate integration, follow this preparation workflow.



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1.2 Acquisition Parameters

- Pulse Sequence: zg30 (30° excitation pulse) to allow faster relaxation.
- Relaxation Delay (D1): ≥ 1.0 second (Ensure full relaxation of aromatic protons).
- Scans (NS): 16 (minimum) for routine ID; 64 for impurity profiling.[2]
- Spectral Width: -2 to 14 ppm (Capture acidic OH protons downfield).[1][2]

Spectral Analysis & Assignments

The structure of **4-hydroxy-2-nitrobenzotrile** possesses a 1,2,4-trisubstituted benzene ring pattern.[1][2]

Structure Numbering:

- C1: -CN (Nitrile)[2]
- C2: -NO₂ (Nitro)[2]
- C3: Proton (H3)[2]
- C4: -OH (Hydroxyl)[2]
- C5: Proton (H5)[2]

- C6: Proton (H6)[2]

2.1 Chemical Shift Table (DMSO-d6)



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*Note: H3 often appears as a singlet or a finely split doublet depending on the resolution of the meta-coupling to H5.

2.2 Mechanistic Interpretation (Expertise)

- H3 (The Shielded Singlet): H3 is located between the Nitro group (deshielding) and the Hydroxyl group (strongly shielding).[2] The electron-donating resonance effect of the ortho-OH counteracts the withdrawing effect of the NO₂, keeping this signal relatively upfield (~7.6 ppm).[1]
- H6 (The Deshielded Doublet): H6 is ortho to the Nitrile group (-CN) and meta to the Hydroxyl.[2] It lacks the strong shielding benefit of the OH group, resulting in a downfield shift (~8.0 ppm).
- Coupling System: The H5 and H6 protons form an ortho-coupling system ($J \approx 8.6$ Hz), creating a distinct "roofed" doublet pair, while H3 is isolated, showing only weak meta-coupling.

Comparative Analysis: Target vs. Alternatives

This section validates the product identity against its most likely impurities.[1]

Scenario A: Regioisomer Differentiation (Critical Check)

The most common synthesis error is the formation of 4-hydroxy-3-nitrobenzotrile (nitration occurring ortho to the phenol).[2]



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Scenario B: Solvent Effects (DMSO vs. CDCl₃)

- DMSO-d₆ (Recommended): The phenolic OH is visible (~11 ppm) and integrates 1:1.[2]
- CDCl₃ (Not Recommended): The product has poor solubility.[2] The OH proton often broadens into the baseline or exchanges with trace water, making integration unreliable. The chemical shifts will compress, making the H₃/H₆ distinction harder.

Visualization of Analysis Logic

4.1 Structural Elucidation Workflow

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Caption: Logical workflow for distinguishing the target compound from its regioisomer based on the chemical shift of the isolated aromatic proton.

4.2 Proton Coupling Tree

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Caption: Splitting tree demonstrating the coupling interactions. H5 shows a doublet of doublets due to large ortho coupling to H6 and small meta coupling to H3.[1]

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 286148, 2-Hydroxy-4-nitrobenzotrile. Retrieved from [\[Link\]](#)
 - Note: PubChem lists synonyms and physical properties relevant to the CAS 39835-14-8. [\[1\]\[2\]](#)
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. *J. Org. Chem.*, 62(21), 7512–7515. Retrieved from [\[Link\]](#)
 - Source for residual solvent shifts (DMSO-d6) and water exchange dynamics. [\[2\]](#)
- Provides comparative spectral data for the 3-nitro isomer to validate the different

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Sources

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